molecular formula C9H10ClNO2 B7942278 N-(2-Chloro-5-methoxyphenyl)acetamide

N-(2-Chloro-5-methoxyphenyl)acetamide

Cat. No.: B7942278
M. Wt: 199.63 g/mol
InChI Key: HQQWOFSQIIPRJY-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 2-chloro-5-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-methoxyphenyl)acetamide typically involves the reaction of 2-chloro-5-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

[ \text{2-chloro-5-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-(2-Chloro-5-methoxyphenyl)acetamide is primarily used as an intermediate in the synthesis of more complex organic molecules. It can undergo several chemical reactions, including substitution, oxidation, and reduction, making it valuable for creating diverse derivatives.

Biological Applications

Antimicrobial and Anti-inflammatory Properties
Research has indicated that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have explored its efficacy against various pathogens and its role in modulating inflammatory responses .

Case Study: Antidepressant Activity

A notable study investigated the antidepressant potential of phenylacetamides, including derivatives of this compound. The compound was tested using the tail suspension test (TST) and forced swim test (FST) on mice. Results showed that at specific doses (30 mg/kg), the compound significantly reduced immobility duration, indicating potential antidepressant effects .

CompoundDose (mg/kg)Immobility Duration (s)% Decrease in Immobility Duration
This compound3040.32 ± 3.557.01

Medicinal Chemistry

Drug Development Potential
this compound has been explored for its potential use in drug development, particularly as a lead compound for designing new antidepressants or antimicrobial agents. Its ability to interact with biological targets suggests that it could be further modified to enhance efficacy and selectivity against specific diseases .

Industrial Applications

Agrochemical Production
In addition to its applications in pharmaceuticals, this compound is utilized in the production of herbicides and other agrochemicals. Its chemical properties allow it to serve as a building block for developing new agricultural products that can enhance crop yield and resistance to pests.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methoxyphenyl)acetamide
  • N-(2-Chloro-3-methoxyphenyl)acetamide
  • N-(2-Chloro-5-methylphenyl)acetamide

Uniqueness

N-(2-Chloro-5-methoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules. Further research into its applications and mechanisms of action could uncover new uses and enhance our understanding of its properties.

Biological Activity

N-(2-Chloro-5-methoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is believed to exert its effects through mechanisms such as:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus modulating biological responses.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmitter levels and signaling pathways.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study assessed its effectiveness against various bacterial strains using the agar diffusion method. The results are summarized in Table 1.

Bacterial Strain Zone of Inhibition (mm)
E. coli (ATCC 25922)30
Pseudomonas aeruginosa (ATCC 27853)35
Staphylococcus aureus (ATCC 25923)36

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for its therapeutic use in inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. A notable study conducted a screening against 60 human tumor cell lines (NCI60), revealing varying degrees of cytotoxicity. The results are presented in Table 2.

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
K-562 (Leukemia)102030
HCT-15 (Colon Cancer)152540
SK-MEL-5 (Melanoma)122235

These findings suggest that this compound possesses significant antiproliferative effects, particularly against leukemia and colon cancer cell lines .

Case Studies and Research Findings

  • Antidepressant Potential : A study compared various phenylacetamides, including derivatives of this compound, showing promising antidepressant-like effects in animal models through inhibition of monoamine oxidase A (MAO-A), which is linked to increased levels of neurotransmitters associated with mood regulation .
  • Synthesis and Evaluation : Researchers synthesized several derivatives of this compound to explore structure-activity relationships. Modifications to the aromatic ring significantly influenced the anticancer activity, highlighting the importance of chemical structure in determining biological efficacy .

Properties

IUPAC Name

N-(2-chloro-5-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQWOFSQIIPRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 10.59 g of 2-chloro-5-methoxyaniline in 50 mL of AcOH were added dropwise at 0° C. 6.8 mL of acetic anhydride. The reaction mixture was allowed to warm up to rt, stirred for 6 h and concentrated in vacuo. The crude product was purified by CC using EtOAc/heptane 1/3 to yield 13.0 g of N-(2-chloro-5-methoxy-phenyl)-acetamide as white solid.
Quantity
10.59 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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